1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Sourcing halogenated aryloxyalkyl-piperazines with precise substitution patterns often leads to supply inconsistency and unvalidated SAR. This compound resolves that with its defined ortho-Cl/para-Br phenoxy motif and N-ethyl piperazine core, enabling orthogonal Pd-catalyzed derivatization strategies. • Orthogonal handles: Br for Suzuki/Buchwald coupling; Cl remains inert for sequential functionalization. • CNS-favorable profile: MW 361.7 g/mol, cLogP 3.8-4.2, zero H-bond donors. • GPCR Ligand: Scafold validated for GPR35 and adrenergic receptor screening programs.

Molecular Formula C15H22BrClN2O
Molecular Weight 361.7 g/mol
CAS No. 1704081-38-8
Cat. No. B1529162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine
CAS1704081-38-8
Molecular FormulaC15H22BrClN2O
Molecular Weight361.7 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C15H22BrClN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3
InChIKeySBUKJVNNLIZHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine Specifications & Procurement


1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-ethylpiperazine (CAS 1704081-38-8) is a synthetic piperazine derivative with the molecular formula C15H22BrClN2O and a molecular weight of approximately 361.7 g/mol . The compound features an ethyl-substituted piperazine core linked via a propyl spacer to a phenoxy moiety bearing both bromo and chloro substituents in the ortho and para positions [1]. This halogenated aryloxyalkyl-piperazine scaffold represents a class of compounds frequently explored as intermediates in pharmaceutical synthesis and as ligands for G protein-coupled receptor (GPCR) targets, with structurally related analogs having demonstrated binding activity at GPR35 and adrenergic receptors [2][3].

GPCR ligand screening studies, especially GPR35 and adrenergic receptor subtypes, based on structurally related piperazine activity
Bifunctional building block for orthogonal Pd-catalyzed cross-coupling via distinct Br/Cl reactivity
CNS probe scaffold with predicted passive membrane permeability from low MW, moderate lipophilicity, and zero H-bond donors

Why Substitution with Halogenated Analogs Fails


Generic substitution among halogenated aryloxyalkyl-piperazine derivatives carries substantial risk due to the highly sensitive structure-activity relationships (SAR) governing this scaffold. The presence of bromo and chloro substituents in distinct ortho and para positions on the phenoxy ring significantly influences both electronic distribution and steric accessibility at receptor binding pockets, as established in SAR studies of arylpiperazine derivatives targeting GPCRs [1]. The propyl linker length between the piperazine nitrogen and the phenoxy oxygen represents an optimal spatial arrangement for specific receptor interactions, with even single-carbon deviations (e.g., ethyl or butyl linkers) producing marked alterations in binding affinity [2]. Furthermore, the N-ethyl substitution on the piperazine ring modulates lipophilicity, basicity, and membrane permeability differently than N-methyl, N-phenyl, or unsubstituted analogs, affecting both target engagement and off-target profiles [3]. These structural nuances make blind substitution of closely related analogs—such as 1-(3-(4-bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (CAS 401802-68-4) or 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol (CAS 1704074-16-7)—scientifically unjustifiable without explicit comparative validation data [4].

Linker Propyl linker spatial arrangement is sensitive; ethyl or butyl analogs may shift receptor binding affinity and selectivity profiles.
N-substituent N-ethyl group modulates lipophilicity, basicity, and membrane permeability differently than N-methyl, N-phenyl, or unsubstituted analogs.
Halogen pattern Ortho-Cl and para-Br substitution pattern affects halogen bonding and synthetic orthogonality; mono-halogenated or position-isomeric analogs may not transfer directly.

Quantitative Differentiation from Structural Analogs


Lipophilicity and MW Difference vs. Ethanol Analog

The target compound (MW 361.7 g/mol) possesses a molecular weight approximately 4.2% lower than the ethanol-substituted analog 2-(4-(3-(4-bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol (CAS 1704074-16-7, MW 377.7 g/mol), which incorporates a terminal hydroxyl group [1]. This structural difference translates to measurably distinct lipophilicity profiles: the target compound's computed LogP (estimated 3.8-4.2) is substantially higher than the ethanol analog (estimated LogP 2.9-3.3) due to the absence of the hydrogen bond-donating hydroxyl moiety [2]. The increased lipophilicity of the target compound predicts enhanced passive membrane permeability (estimated 1.5- to 2.5-fold higher Papp in Caco-2 monolayer models based on class-level extrapolation from analogous piperazine derivative SAR studies) [3].

Physicochemical Profile
Reported
MW: 361.7 vs 377.7 g/mol (-4.2%)
cLogP: 3.8–4.2 vs 2.9–3.3
Predicted 1.5–2.5× higher passive permeability (Caco-2 class-level extrapolation)
Supports permeability-sensitive assay design
Class-level inference; validate in target cell model
Medicinal Chemistry Physicochemical Profiling Lead Optimization

H-Bond Acceptor Profile vs. Unsubstituted Analog

The target compound contains three hydrogen bond acceptors (two piperazine nitrogen atoms and one phenoxy oxygen), identical to the unsubstituted analog 1-(3-phenoxypropyl)piperazine . However, the presence of bromo and chloro substituents on the phenoxy ring introduces differential halogen bonding potential and steric bulk that is absent in the unsubstituted analog [1]. Halogen bonding interactions involving bromine and chlorine atoms can contribute an estimated 0.5-1.5 kcal/mol of additional binding energy in appropriate receptor microenvironments based on class-level SAR studies of halogenated aryl ligands [2]. The target compound contains zero hydrogen bond donors (identical to the unsubstituted analog), but the halogen substituents increase molecular complexity (complexity score 275) and heavy atom count (20) relative to the unsubstituted comparator [3].

Halogen Bonding Potential
Class-level
Br and Cl substituents enable halogen bonding (~0.5–1.5 kcal/mol); absent in non-halogenated analog
May confer distinct receptor selectivity profiles
Context-dependent on receptor microenvironment
Receptor Binding Pharmacophore Modeling Drug Design

Conformational Flexibility vs. Methylpiperidine Analog

The target compound possesses six rotatable bonds, conferring substantial conformational flexibility that enables the propyl linker and terminal phenoxy moiety to adopt multiple low-energy conformations for optimal receptor binding pocket accommodation [1]. In comparison, the structurally related analog 1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (CAS 401802-68-4) features a methylpiperidine core instead of ethylpiperazine, which eliminates one nitrogen atom from the heterocyclic ring and alters both the rotatable bond count and the spatial orientation of the basic amine center . The piperazine ring in the target compound provides two tertiary amine nitrogens that can each participate in electrostatic interactions or serve as protonation sites at physiological pH (estimated pKa values of 7.8-8.5 and 6.2-6.8 for the two nitrogens based on class-level piperazine SAR data) [2].

Conformational Flexibility
Reported
Rotatable bonds: 6 vs 5
Basic amines: 2 (piperazine, pKa est. 6.2–8.5) vs 1 (piperidine, pKa est. 9.5–10.0)
Altered protonation landscape
Different electrostatic interaction and binding kinetics profile
pKa estimates from class-level piperazine/piperidine SAR
Conformational Analysis Molecular Dynamics Receptor Docking

Synthetic Utility as Bifunctional Building Block

The target compound serves as a bifunctional synthetic intermediate whose bromo and chloro substituents enable orthogonal functionalization strategies unavailable in non-halogenated or mono-halogenated analogs [1]. The bromine atom (at the para position relative to the phenoxy oxygen) is amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with typical reaction yields ranging from 45-85% based on class-level aryl bromide coupling data [2]. The chlorine atom (ortho position) exhibits lower reactivity under standard cross-coupling conditions, allowing for sequential, site-selective derivatization [3]. This orthogonal halogenation pattern distinguishes the target compound from analogs bearing only a single halogen (e.g., 1-(3-(4-bromophenoxy)propyl)-4-ethylpiperazine) or non-halogenated analogs (e.g., 1-(3-phenoxypropyl)-4-ethylpiperazine), which lack the capacity for staged, selective functionalization [4].

Synthetic Orthogonality
Class-level
Br (para) reactive under Pd cross-coupling; Cl (ortho) less reactive
Enables sequential, site-selective derivatization not possible with mono-halogenated analogs
Supports divergent library synthesis from a single intermediate
Reactivity based on standard Suzuki/Buchwald conditions; yields vary by substrate
Synthetic Chemistry Halogenated Intermediates Cross-Coupling Reactions

Research & Industrial Application Scenarios


GPCR Ligand Screening: GPR35 & Adrenergic Receptors

The target compound is suitable for GPCR ligand screening programs, particularly those targeting GPR35 and adrenergic receptor subtypes. Structurally related halogenated piperazine derivatives have demonstrated agonist activity at GPR35 and antagonist activity at α1-adrenoceptors [1][2]. The dual-halogen substitution pattern on the phenoxy ring (Br and Cl) may confer distinct receptor binding kinetics compared to non-halogenated or mono-halogenated analogs. The compound's calculated lipophilicity (cLogP 3.8-4.2) and zero hydrogen bond donors [3] suggest favorable passive membrane permeability for cell-based assays requiring intracellular target access. Researchers should use the compound as a probe to establish SAR around the halogen substitution pattern and propyl linker length in their specific GPCR target of interest.

Bifunctional Building Block for Library Synthesis

The orthogonal halogenation pattern (Br at para position, Cl at ortho position) makes this compound valuable as a bifunctional building block for generating structurally diverse piperazine-based compound libraries [4]. The bromine atom serves as a handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the chlorine atom remains largely unreactive under these conditions, enabling sequential, site-selective derivatization strategies. This orthogonal reactivity profile allows medicinal chemists to introduce aryl, heteroaryl, or amine substituents selectively at the para position in the first step, followed by subsequent functionalization at the ortho position under different reaction conditions. The N-ethyl group on the piperazine ring provides a fixed, non-hydrolyzable substituent that maintains the compound's basicity and membrane permeability characteristics throughout derivatization sequences [5].

CNS Probe Development via Favorable Properties

The target compound's physicochemical profile—specifically its molecular weight (361.7 g/mol, below the typical CNS drug cutoff of 400-450 g/mol), calculated lipophilicity (cLogP 3.8-4.2 within the CNS-favorable range of 2-5), and zero hydrogen bond donors [3]—aligns with established criteria for CNS-penetrant small molecules [6]. Compared to the ethanol-substituted analog (CAS 1704074-16-7, MW 377.7, lower cLogP due to hydroxyl group), the target compound is predicted to exhibit superior passive blood-brain barrier permeability. This property profile supports its use as a scaffold for developing CNS-targeted chemical probes, particularly for targets where piperazine-based ligands have demonstrated activity (e.g., serotonin 5-HT receptors, dopamine D2/D3 receptors, sigma receptors) [7]. Researchers should validate actual CNS penetration in appropriate in vivo or in vitro BBB models.

Halogen Bonding in Structural Biology

The bromine and chlorine substituents on the phenoxy ring provide distinct halogen bonding capacity that can be exploited for structural biology applications. Halogen bonding interactions between aryl halides and protein backbone carbonyl oxygens or side-chain carboxylates can contribute measurable additional binding energy (0.5-1.5 kcal/mol) and influence ligand orientation within binding pockets [8]. The target compound's bromine atom (larger σ-hole, stronger halogen bond donor) and chlorine atom (smaller σ-hole, weaker halogen bond donor) provide a comparative system for studying halogen bonding contributions to ligand-receptor recognition in X-ray crystallography or cryo-EM structural studies. This dual-halogen architecture allows researchers to evaluate the relative contributions of Br versus Cl halogen bonds in the same molecular scaffold, controlling for other structural variables [9].

Application
Selection Property
Validation Focus
GPCR ligand screening studies
Halogenated piperazine scaffold with reported GPR35/adrenergic class activity
Receptor binding profile and SAR around halogen substitution pattern
Orthogonal derivatization for library synthesis
Bifunctional Br/Cl halogen pattern enabling sequential coupling
Site-selective cross-coupling efficiency and derivative scope
CNS permeability research
Physicochemical profile (MW
In vitro permeability model and CNS exposure validation
Halogen bonding structural studies
Dual Br/Cl system for evaluating halogen bonding contributions
Crystallographic or cryo-EM binding mode characterization

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